

Orbifloxacin-d4 CAS number and chemical structure

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Compound of Interest

Compound Name: **Orbifloxacin-d4**

Cat. No.: **B15560664**

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In-Depth Technical Guide to Orbifloxacin-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Orbifloxacin-d4**, a deuterated analog of the fluoroquinolone antibiotic Orbifloxacin. This document details its chemical identity, including its CAS number and structure, and summarizes available data on its synthesis, mechanism of action, and analytical characterization. While specific experimental protocols for the synthesis and detailed quantitative data for **Orbifloxacin-d4** are not extensively available in publicly accessible literature, this guide compiles the most relevant information on its parent compound, Orbifloxacin, and discusses the known effects of deuterium substitution on pharmaceutical compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Identity and Structure

Orbifloxacin-d4 is the deuterated form of Orbifloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. The deuterium labeling is on the cyclopropyl group.

Table 1: Chemical and Physical Properties of **Orbifloxacin-d4**

Property	Value
Chemical Name	1-(cyclopropyl-d4)-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
CAS Number	2714415-07-1 [1]
Molecular Formula	C ₁₉ H ₁₆ D ₄ F ₃ N ₃ O ₃
Molecular Weight	399.42 g/mol
Canonical SMILES	C[C@H]1CN(C--INVALID-LINK--C)c2c(c(c3c(c2F)n(cc(c3=O)C(=O)O)C4C([2H])C4([2H])[2H])F)F

Chemical Structure:



Caption: Chemical structure of **Orbifloxacin-d4**, indicating the positions of the four deuterium atoms on the cyclopropyl ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of **Orbifloxacin-d4** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be inferred from the known synthesis of Orbifloxacin and general methods for introducing deuterium into organic molecules.

The synthesis of Orbifloxacin typically involves the reaction of a quinolone core with a substituted piperazine. To produce **Orbifloxacin-d4**, a deuterated cyclopropylamine (cyclopropyl-d4-amine) would likely be used as a key starting material or intermediate.

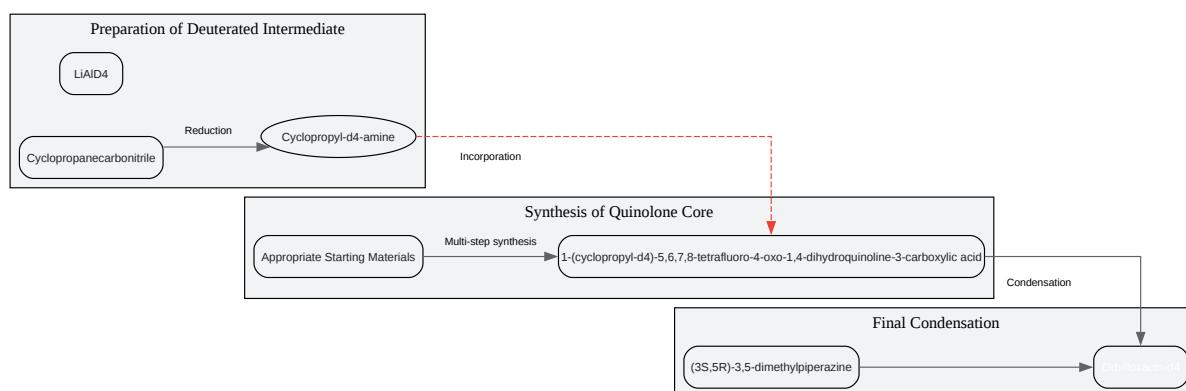
General Synthetic Approach for Orbifloxacin (Adaptable for **Orbifloxacin-d4**):

A common synthetic route for Orbifloxacin involves the following key steps:

- Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Condensation Reaction: Reaction of the quinolone core with (3S,5R)-3,5-dimethylpiperazine.

To synthesize **Orbifloxacin-d4**, step 1 would be modified to utilize a deuterated cyclopropylamine. The synthesis of cyclopropyl-d4-amine can be achieved through various methods, such as the reduction of cyclopropanecarbonitrile with a deuterium source like lithium aluminum deuteride (LiAlD₄).

Logical Flow of a Potential Synthesis for **Orbifloxacin-d4**:



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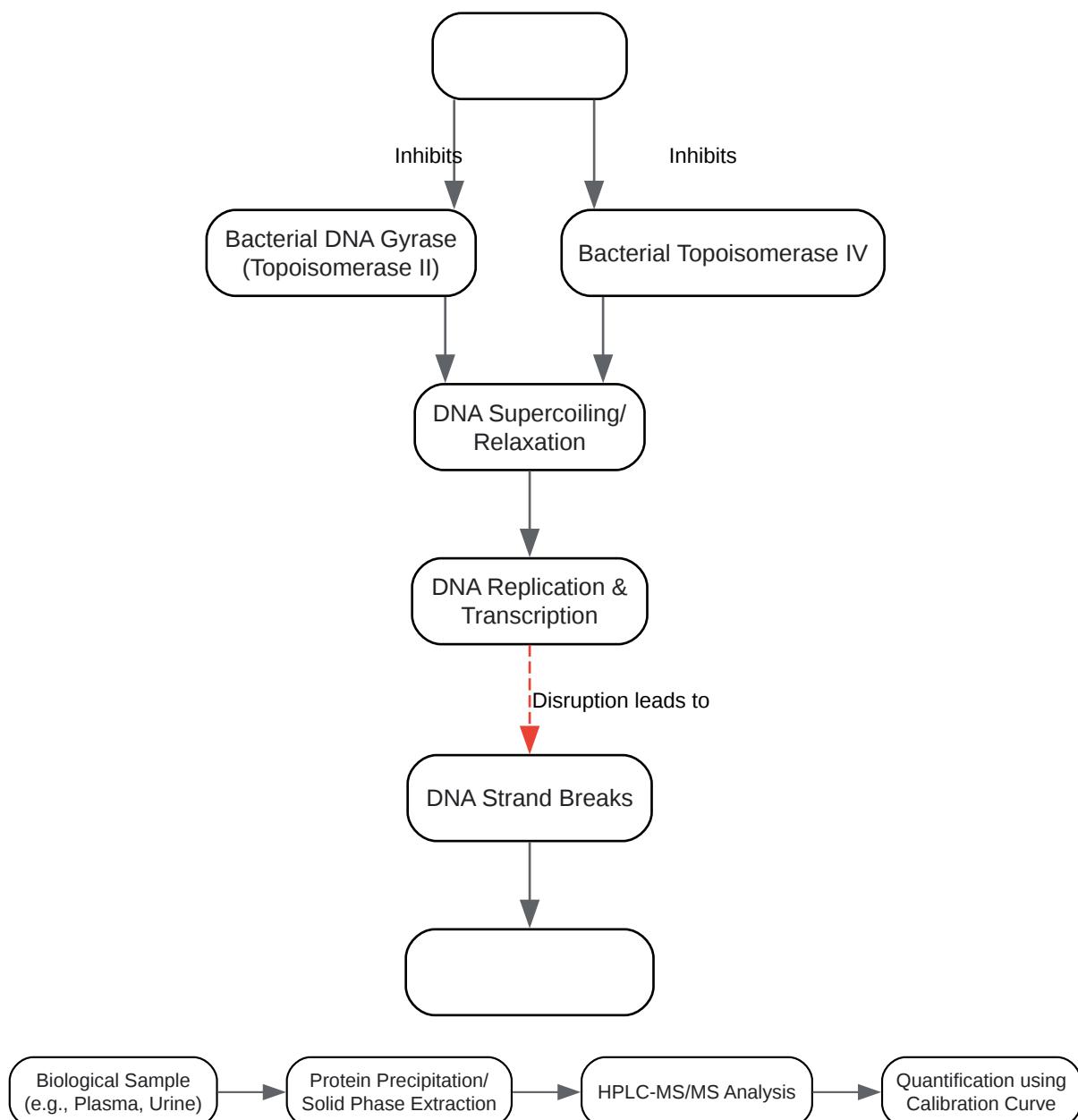
Caption: Potential synthetic workflow for **Orbifloxacin-d4**.

Mechanism of Action

The mechanism of action of **Orbifloxacin-d4** is expected to be identical to that of its non-deuterated counterpart, Orbifloxacin. As a fluoroquinolone antibiotic, it targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

By inhibiting these enzymes, Orbifloxacin disrupts the supercoiling and uncoiling of bacterial DNA, leading to strand breakage and ultimately, bacterial cell death. The selectivity for bacterial enzymes over their mammalian counterparts ensures a favorable therapeutic index.

Signaling Pathway of Fluoroquinolone Action:



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References

- 1. books.moswrat.com [books.moswrat.com]
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